Isomer‑Dependent Tetragonal Distortion Defines Copper Dihydroxybenzoate Coordination Geometry
Among the three copper dihydroxybenzoate isomers, the degree of tetragonal distortion—a critical parameter governing ligand‑field strength and reactivity—increases in the order Cu(2,6‑DHB)₂·8H₂O (III) < Cu(2,4‑DHB)₂·8H₂O (I) < Cu(2,5‑DHB)₂·4H₂O (II) as determined by EPR and electronic spectroscopy [1]. This structural gradation means the 2,5‑isomer exhibits the most axially elongated octahedral geometry, directly impacting its magnetic dilution and potential catalytic or biological activity relative to the 2,4‑ and 2,6‑isomers.
| Evidence Dimension | Degree of tetragonal distortion (EPR/electronic spectra) |
|---|---|
| Target Compound Data | Cu(2,5‑DHB)₂·4H₂O: highest distortion; Cu(2,4‑DHB)₂·8H₂O: intermediate; Cu(2,6‑DHB)₂·8H₂O: lowest distortion |
| Comparator Or Baseline | Isomeric series: Cu(2,4‑DHB)₂·8H₂O, Cu(2,5‑DHB)₂·4H₂O, Cu(2,6‑DHB)₂·8H₂O |
| Quantified Difference | Rank-order increase: 2,6‑DHB → 2,4‑DHB → 2,5‑DHB (qualitative ranking from spectroscopic data) |
| Conditions | Room‑temperature EPR and electronic spectra; solid‑state complexes |
Why This Matters
The isomer‑dependent geometry directly governs metal‑ion reactivity, ligand exchange kinetics, and bioactivity; sourcing the correct isomer ratio is critical for reproducible experimental outcomes.
- [1] Sokolík, J.; Lučanská, B.; Plesch, G.; Tumová, I.; Valent, A.; Švec, P.; Krätsmár-Šmogrovič, J. Copper(II) Dihydroxybenzoates; Synthesis and Properties. Collect. Czech. Chem. Commun. 1993, 58, 1363–1370. DOI: 10.1135/cccc19931363. View Source
